molecular formula C16H13IO3 B14365513 4H-1-Benzopyran-4-one, 2,3-dihydro-6-iodo-2-(4-methoxyphenyl)- CAS No. 92855-08-8

4H-1-Benzopyran-4-one, 2,3-dihydro-6-iodo-2-(4-methoxyphenyl)-

Katalognummer: B14365513
CAS-Nummer: 92855-08-8
Molekulargewicht: 380.18 g/mol
InChI-Schlüssel: KHZUJPQHGXDEEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Iodo-2-(4-methoxyphenyl)chroman-4-one is a compound belonging to the class of chroman-4-one derivatives. These compounds are significant due to their structural framework, which includes a benzene ring fused to a dihydropyranone ring. This structure is a major building block in many medicinal compounds and exhibits a broad range of biological and pharmaceutical activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-2-(4-methoxyphenyl)chroman-4-one typically involves the iodination of 2-(4-methoxyphenyl)chroman-4-one. This can be achieved through electrophilic substitution reactions using iodine and a suitable oxidizing agent. The reaction conditions often include solvents like acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

6-Iodo-2-(4-methoxyphenyl)chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could produce various substituted chroman-4-one derivatives .

Wissenschaftliche Forschungsanwendungen

6-Iodo-2-(4-methoxyphenyl)chroman-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-iodo-2-(4-methoxyphenyl)chroman-4-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to changes in cellular processes. For instance, it might inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chroman-4-one: The parent compound, which lacks the iodine and methoxy substituents.

    6-Hydroxy-2-(4-methoxyphenyl)chroman-4-one: Similar structure but with a hydroxyl group instead of iodine.

    2-(4-Methoxyphenyl)chroman-4-one: Lacks the iodine substituent.

Uniqueness

6-Iodo-2-(4-methoxyphenyl)chroman-4-one is unique due to the presence of both iodine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The iodine atom, in particular, can participate in unique substitution reactions and enhance the compound’s ability to interact with biological targets .

Eigenschaften

CAS-Nummer

92855-08-8

Molekularformel

C16H13IO3

Molekulargewicht

380.18 g/mol

IUPAC-Name

6-iodo-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H13IO3/c1-19-12-5-2-10(3-6-12)16-9-14(18)13-8-11(17)4-7-15(13)20-16/h2-8,16H,9H2,1H3

InChI-Schlüssel

KHZUJPQHGXDEEB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=CC(=C3)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.